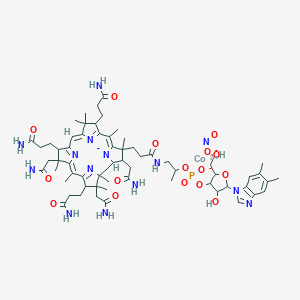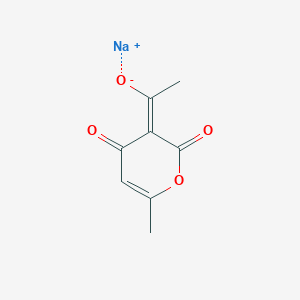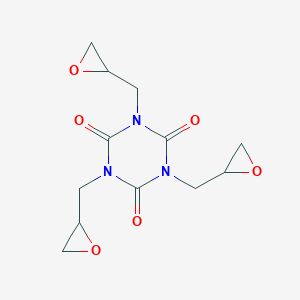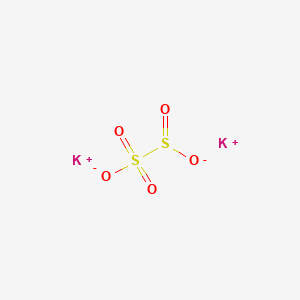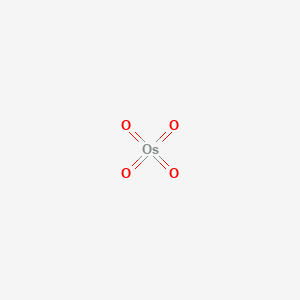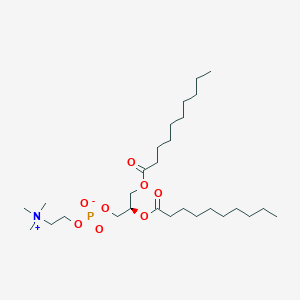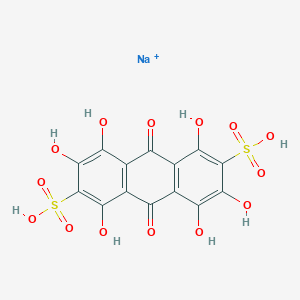
alizarin cyanin BBS
Overview
Description
Alizarin cyanin BBS is an organic sodium salt known for its vibrant color and utility in various scientific applications. It is the disodium salt of 1,3,4,5,7,8-hexahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid. This compound is primarily used as a hematoxylin substitute in histological staining, providing contrast to biological tissues .
Mechanism of Action
Target of Action
Alizarin Cyanin BBS is an organic sodium salt that is the disodium salt of 1,3,4,5,7,8-hexahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid . It is used as a hematoxylin substitute in H&E staining , indicating that its primary targets are likely to be biological tissues, particularly those rich in calcium and certain calcium compounds .
Mode of Action
It is known that alizarin, a related compound, exhibits antioxidant properties . It has been found that most of the synthesized derivatives of Alizarin were superior to Alizarin in radical scavenging activity and Fe2±chelation ability . This suggests that this compound may interact with its targets by scavenging free radicals and chelating metal ions, thereby preventing oxidative stress.
Biochemical Pathways
For instance, it could inhibit the oxidation of unsaturated fatty acids of animal lipids initiated by Fe2+/ascorbate . This suggests that this compound may play a role in lipid metabolism and cellular redox homeostasis.
Result of Action
The result of this compound’s action is likely to be the prevention of oxidative damage in biological tissues. In a cellular model system, a Mannich base containing a thiomorpholinomethyl moiety demonstrated the highest activity . This suggests that this compound and its derivatives may increase the survival of cells under conditions of acute oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alizarin cyanin BBS involves the sulfonation of alizarin, a naturally occurring anthraquinone derivative. The process typically includes the reaction of alizarin with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions are carefully controlled to ensure the correct degree of sulfonation and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for sulfonation and neutralization, followed by purification steps such as crystallization and filtration to obtain the final product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Alizarin cyanin BBS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the aromatic ring .
Scientific Research Applications
Alizarin cyanin BBS has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions and pH indicators.
Biology: Employed in histological staining to highlight cellular structures and tissues.
Medicine: Investigated for its potential antitumor and antimicrobial properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of pigments .
Comparison with Similar Compounds
Alizarin: A naturally occurring anthraquinone derivative used as a red dye.
Alizarin Blue: A derivative of alizarin with additional sulfonic acid groups, used in similar applications.
Alizarin Red S: Another sulfonated derivative of alizarin, commonly used in biological staining
Uniqueness: Alizarin cyanin BBS is unique due to its specific sulfonation pattern, which provides distinct staining properties and solubility characteristics. This makes it particularly useful in histological applications where precise staining and contrast are required .
Properties
IUPAC Name |
disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O14S2.2Na/c15-5-1-3(9(19)13(29(23,24)25)11(21)7(1)17)6(16)2-4(5)10(20)14(30(26,27)28)12(22)8(2)18;;/h17-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACGOVWEZWQBMW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1O)O)S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Na2O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


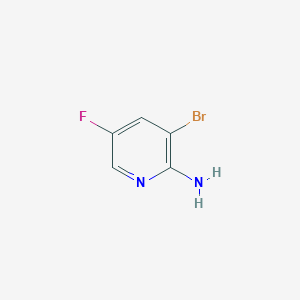
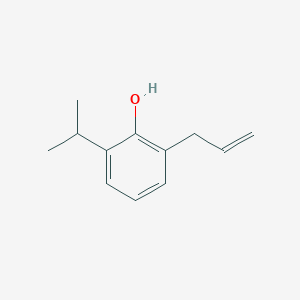
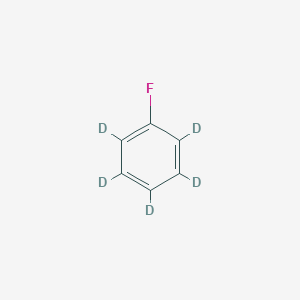
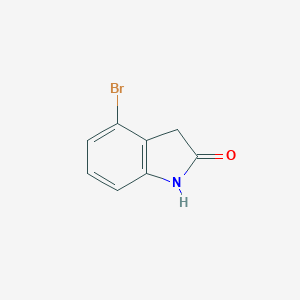
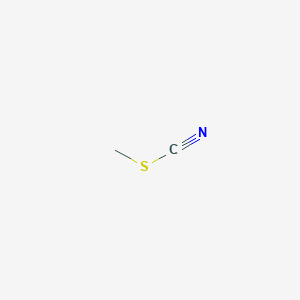
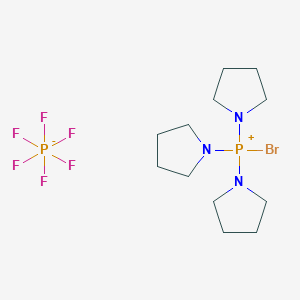
![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)

